![molecular formula C18H16N2O3S B2885136 2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)-1-ethanone CAS No. 459845-46-6](/img/structure/B2885136.png)
2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Material Properties
A novel heterocyclic compound closely related to the chemical was synthesized, exhibiting notable optical and thermal properties. The study focused on its synthesis, structural characterization, and the evaluation of its potential in materials science, particularly highlighting its transparency in the visible region and thermal stability as determined by thermal analysis techniques C. Shruthi et al., 2019.
Corrosion Inhibition
Another area of application is in corrosion inhibition, where derivatives of 1,3,4-oxadiazole have shown excellent performance as corrosion inhibitors for mild steel in acidic media. This research contributes to the understanding of the mechanisms of corrosion inhibition and offers a potential application in protecting industrial metals M. Bouklah et al., 2006.
Antimicrobial and Anticonvulsant Activities
The antimicrobial activities of compounds derived from similar chemical structures have been studied, showing significant potential against various bacterial and fungal organisms. This highlights the compound's relevance in the development of new antimicrobial agents Divyaraj Puthran et al., 2019. Additionally, novel semicarbazones based on 1,3,4-oxadiazoles have been designed, synthesized, and evaluated for their anticonvulsant activities, contributing to the pharmacological field, especially in the development of anticonvulsant medications H. Rajak et al., 2010.
properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-12-3-5-13(6-4-12)16(21)11-24-18-20-19-17(23-18)14-7-9-15(22-2)10-8-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXROSJPRFWNRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2885056.png)
![N'-[(1E)-[2-(4-methylphenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2885057.png)

![N-(4-bromophenyl)-5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-furamide](/img/structure/B2885059.png)
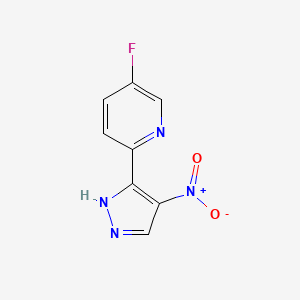
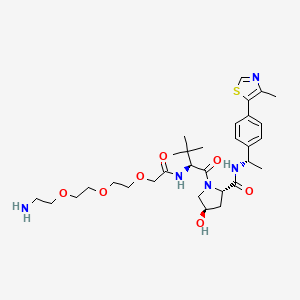
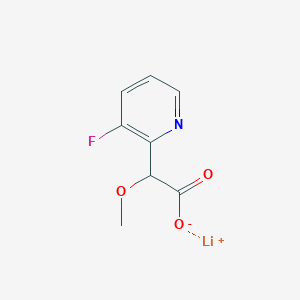
![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2885068.png)
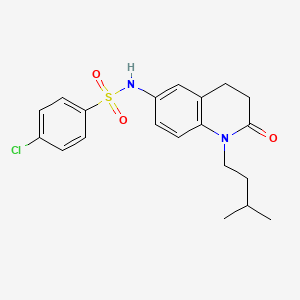
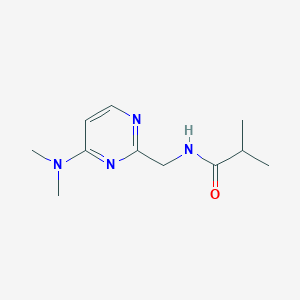
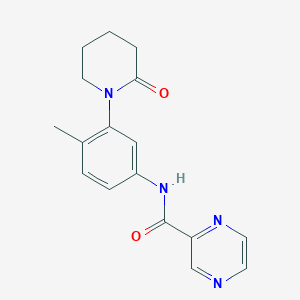
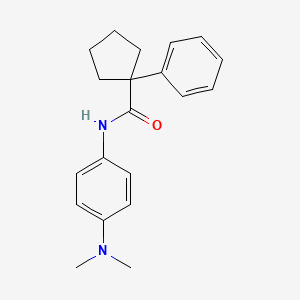
![(E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2885074.png)
